molecular formula C36H55N5O8 B13425138 3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea

3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea

Cat. No.: B13425138
M. Wt: 685.8 g/mol
InChI Key: KVDKGZSXVBSTBV-UHFFFAOYSA-N
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Description

3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Acetylation: Introduction of acetyl groups to specific positions on the aromatic ring.

    Hydroxypropylation: Addition of hydroxypropyl groups to the aromatic ring.

    Carbamoylation: Introduction of diethylcarbamoyl groups to the aromatic ring.

    Coupling Reactions: Formation of the final compound through coupling of intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups using appropriate reag

Properties

Molecular Formula

C36H55N5O8

Molecular Weight

685.8 g/mol

IUPAC Name

3-[3-acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea

InChI

InChI=1S/C36H55N5O8/c1-10-39(11-2)34(46)37-26-14-16-32(30(18-26)24(5)42)48-22-28(44)20-41(36(7,8)9)21-29(45)23-49-33-17-15-27(19-31(33)25(6)43)38-35(47)40(12-3)13-4/h14-19,28-29,44-45H,10-13,20-23H2,1-9H3,(H,37,46)(H,38,47)

InChI Key

KVDKGZSXVBSTBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)N(CC)CC)C(=O)C)O)C(C)(C)C)O)C(=O)C

Origin of Product

United States

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